molecular formula C21H20ClNO2 B1385563 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040690-30-9

2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385563
CAS No.: 1040690-30-9
M. Wt: 353.8 g/mol
InChI Key: DXWNKJMHFYRQJE-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is an organic compound with the molecular formula C21H20ClNO2 and a molecular weight of 353.8 g/mol. This compound is known for its wide range of applications in various fields of research and industry.

Preparation Methods

The synthesis of 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves the reaction of 2-chloroaniline with 3-(2-phenoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. The product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline can be compared with other similar compounds such as:

    2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]amine: This compound has a similar structure but lacks the aniline group.

    2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]phenol: This compound contains a phenol group instead of an aniline group.

    2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]thiol: This compound has a thiol group in place of the aniline group.

These similar compounds share some chemical properties with this compound but also exhibit unique characteristics due to the presence of different functional groups.

Properties

IUPAC Name

2-chloro-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c22-20-11-4-5-12-21(20)23-16-17-7-6-10-19(15-17)25-14-13-24-18-8-2-1-3-9-18/h1-12,15,23H,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWNKJMHFYRQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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